molecular formula C11H10ClF3O2 B15385368 1-(5-(Chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(5-(Chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B15385368
M. Wt: 266.64 g/mol
InChI Key: KIDQZYVXTOUYEA-UHFFFAOYSA-N
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Description

1-(5-(Chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one is a substituted aromatic ketone featuring a phenyl ring with two key substituents: a chloromethyl (-CH₂Cl) group at position 5 and a trifluoromethoxy (-OCF₃) group at position 2. The chloromethyl group introduces reactivity for further derivatization, while the trifluoromethoxy group enhances electron-withdrawing effects and metabolic stability .

Properties

Molecular Formula

C11H10ClF3O2

Molecular Weight

266.64 g/mol

IUPAC Name

1-[5-(chloromethyl)-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3O2/c1-7(16)4-9-5-8(6-12)2-3-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

KIDQZYVXTOUYEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CCl)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Substituents (Phenyl Positions) Molar Mass (g/mol) Key Functional Groups
Target Compound C₁₁H₁₀ClF₃O₂ 5-CH₂Cl, 2-OCF₃ 284.63 Chloromethyl, Trifluoromethoxy
1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₉F₅O₃ 5-OCHF₂, 2-OCF₃ 284.18 Difluoromethoxy, Trifluoromethoxy
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one C₁₀H₈ClF₃O₂ 5-Cl, 2-OCH₃ 252.62 Chloro, Methoxy, Trifluoromethyl
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one C₁₁H₁₃ClO₂S 4-CH₂Cl 244.73 Chloromethyl, Sulfoxide

Key Observations :

  • Substituent Effects: The trifluoromethoxy (-OCF₃) group in the target compound and ’s analog is a strong electron-withdrawing group, enhancing stability and influencing electronic properties. The chloromethyl (-CH₂Cl) group in the target compound offers a reactive site for nucleophilic substitution, unlike the chloro (-Cl) group in ’s compound, which is less labile .

Physical Properties

  • Boiling/Melting Points :
    • ’s analog (5-OCHF₂, 2-OCF₃) has a predicted boiling point of 255°C , attributed to its high polarity and fluorine content . The target compound, with a bulkier chloromethyl group, may exhibit a slightly lower boiling point due to reduced polarity.
    • ’s chloromethyl-containing sulfoxide derivative (1f) has a melting point of 137.3–138.5°C , suggesting that crystallinity in such compounds is influenced by substituent positioning and intermolecular interactions .

Research Findings and Challenges

  • Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound necessitate extrapolation from analogs.

Q & A

Basic Characterization Question

  • ¹H/¹³C NMR :
    • Chloromethyl group : δ ~4.5 ppm (¹H, singlet for -CH2Cl), δ ~45 ppm (¹³C) .
    • Trifluoromethoxy group : δ ~60 ppm (¹³C, quartet due to ¹JCF coupling) .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 271.05 (calculated for C11H10ClF3O2) .

What strategies optimize the compound’s stability during storage, considering its functional groups?

Advanced Stability Question

  • Moisture control : The chloromethyl group is hydrolysis-prone. Store under inert gas (Ar/N2) with molecular sieves in anhydrous solvents (e.g., THF) .
  • Light sensitivity : The trifluoromethoxy group degrades under UV exposure. Use amber vials and conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) .
  • Cryopreservation : Long-term storage at -20°C in sealed ampoules minimizes thermal decomposition .

What are the common nucleophilic substitution reactions involving the chloromethyl group?

Basic Reactivity Question

  • Amine substitution : React with primary amines (e.g., methylamine) in EtOH at 60°C to yield secondary amines. Yields >80% with K2CO3 as base .
  • Thiol exchange : Use thiophenol in DMF with catalytic KI to form thioether derivatives .
  • Hydroxide displacement : Aqueous NaOH under reflux generates the hydroxymethyl analog, though competing hydrolysis may reduce efficiency .

How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity compared to analogs?

Advanced Electronic Structure Question

  • Electron-withdrawing effect : The -OCF3 group decreases electron density on the phenyl ring, confirmed by Hammett substituent constants (σpara = +0.38) . This enhances electrophilic aromatic substitution (EAS) at the chloromethyl-bearing carbon.
  • Steric impact : Compared to -OCH3, the bulkier -OCF3 group reduces accessibility for nucleophilic attack, as shown in molecular volume calculations (V = 42 ų vs. 28 ų for -OCH3) .
  • Comparative reactivity : Analogs with -OCF3 exhibit 30% slower SN2 rates than -OCH3 derivatives due to steric hindrance, validated by Eyring plots .

What are the documented biological activities of this compound, and what in vitro models are used?

Basic Biological Question

  • Antimicrobial assays : Tested against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) via broth microdilution .
  • Enzyme inhibition : IC50 = 12 µM against COX-2 in human recombinant enzyme assays, suggesting anti-inflammatory potential .
  • Cytotoxicity : EC50 = 45 µM in MCF-7 breast cancer cells, with apoptosis confirmed via flow cytometry .

How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound?

Advanced Mechanistic Question

  • Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using varying substrate concentrations .
  • Molecular docking : Use AutoDock Vina to predict binding poses in COX-2’s active site, focusing on interactions with the trifluoromethoxy group .
  • Site-directed mutagenesis : Mutate key residues (e.g., Arg120 in COX-2) to assess binding affinity changes via surface plasmon resonance (SPR) .

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